N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Description

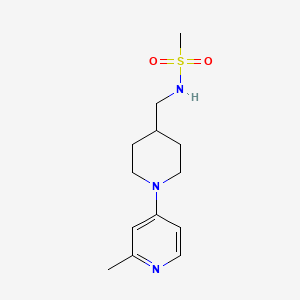

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a compound that features a piperidine ring substituted with a 2-methylpyridine group and a methanesulfonamide group

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-11-9-13(3-6-14-11)16-7-4-12(5-8-16)10-15-19(2,17)18/h3,6,9,12,15H,4-5,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSASOXZSAWFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution with 2-Methylpyridine: The piperidine ring is then functionalized with a 2-methylpyridine group through nucleophilic substitution reactions.

Introduction of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1. Anticancer Potential

Research indicates that sulfonamide derivatives like N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide may exhibit anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer types, including breast and colon cancers. The mechanism often involves the inhibition of specific enzymes related to tumor growth and metastasis .

2. Enzyme Inhibition

The compound may act as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes, including acid-base balance and respiration. Inhibitors of this enzyme are explored for their potential to treat conditions like glaucoma and epilepsy .

3. Neuropharmacological Applications

Given its piperidine structure, the compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on pain perception and cognitive function.

Case Studies

-

Antiproliferative Activity Study

A study focused on a series of sulfonamide derivatives demonstrated that modifications to the piperidine ring significantly enhanced antiproliferative activity against human cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy . -

Inhibition of Cyclooxygenase Enzymes

Research has indicated that related compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . -

Structure-Based Drug Design

Advances in structure-based drug design have led to the identification of novel inhibitors targeting specific proteins involved in cancer progression. The design process often incorporates compounds like this compound to explore their binding affinities and biological activities .

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

N-(piperidine-4-yl)benzamide: This compound shares the piperidine core but differs in its substituents, leading to different biological activities and applications.

1-Methyl-4-piperazinopiperidine: Another piperidine derivative with distinct structural features and uses.

Uniqueness

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, may contribute to its potential as a pharmacophore in drug design .

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H20N2O2S

- Molecular Weight : 268.38 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a piperidine ring substituted with a 2-methylpyridine moiety and a methanesulfonamide group, which is crucial for its biological activity.

This compound has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition :

- Antimicrobial Activity :

Study 1: BTK Inhibition

In a study evaluating various pyridine derivatives, this compound was tested alongside other compounds for BTK inhibitory activity. Results demonstrated that the compound effectively inhibited BTK activation in TMD8 B-cell lymphoma cells, leading to apoptosis and cell cycle arrest at the G1 phase .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related sulfonamide compounds. The findings indicated that modifications to the piperidine and pyridine moieties significantly influenced antimicrobial activity, suggesting a structure–activity relationship that could be exploited for drug design .

Comparative Activity Table

| Compound Name | Target Activity | IC50 (nM) | Reference |

|---|---|---|---|

| N-(pyridin-4-yl)methyl-piperidin | BTK Inhibition | 7 | |

| N-(4-Methylpyridin) sulfonamide | Antimicrobial | Variable | |

| Imatinib Derivative | Tyrosine Kinase Inhibition | 10 |

Structure–Activity Relationship (SAR)

Research indicates that the substitution pattern on the piperidine and pyridine rings plays a crucial role in determining biological activity. Modifications such as methylation or the introduction of electron-withdrawing groups can enhance potency against specific targets.

Q & A

Basic Research: How can synthetic routes for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide be optimized to improve yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Piperidine functionalization : Introducing the 2-methylpyridin-4-yl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Sulfonamide conjugation : Methanesulfonamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or DMF .

Optimization strategies : - Use HPLC to monitor intermediate purity .

- Adjust reaction pH and temperature to minimize side products (e.g., overalkylation) .

- Employ continuous flow synthesis for scalability .

Basic Research: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify piperidine/pyridine ring substitution patterns and sulfonamide connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNOS; theoretical MW: 294.13 g/mol) .

- X-ray Crystallography : Resolve 3D conformation, especially for stereochemical assignments .

- HPLC-PDA : Assess purity (>95% for biological assays) .

Advanced Research: How can contradictory biological activity data (e.g., varying IC50_{50}50 values across assays) be resolved?

Methodological Answer:

Contradictions may arise from:

- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines .

- Target promiscuity : Off-target interactions with related enzymes (e.g., kinases vs. caspases) .

Resolution strategies : - Standardize assay protocols (e.g., NIH/NCBI guidelines).

- Perform isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Use knockout cell lines to isolate target-specific effects .

Advanced Research: What computational methods are effective in predicting the compound’s target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with caspases or kinases, leveraging the sulfonamide’s hydrogen-bonding capacity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Corrogate substituent effects (e.g., 2-methylpyridine’s electron-withdrawing impact on binding) .

Advanced Research: How does the 2-methylpyridine substituent influence the compound’s pharmacokinetic properties?

Methodological Answer:

The 2-methylpyridine moiety:

- Enhances solubility : Pyridine’s basicity improves water solubility at physiological pH .

- Modulates metabolism : Methyl group reduces CYP3A4-mediated oxidation, prolonging half-life .

Experimental validation : - PAMPA assay : Measure intestinal permeability .

- Microsomal stability testing : Compare metabolic degradation rates with/without the methyl group .

Basic Research: What in vitro models are suitable for initial screening of antifungal or anticancer activity?

Methodological Answer:

- Antifungal : Test against Candida auris biofilms using CLSI M27 guidelines, with fluconazole as a control .

- Anticancer : Screen in NCI-60 cell lines, focusing on caspase-3/7 activation (e.g., A549 lung carcinoma) .

- Dose-response curves : Use SynergyFinder software to assess combination effects with standard therapies .

Advanced Research: How can reaction kinetics of sulfonamide hydrolysis be studied to inform stability in biological systems?

Methodological Answer:

- pH-rate profiling : Conduct hydrolysis studies at pH 1–10 (simulating GI tract to plasma conditions) .

- LC-MS/MS : Quantify degradation products (e.g., methanesulfonic acid) over time .

- Activation energy calculation : Use Arrhenius plots to predict shelf-life at 4°C vs. 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.